molecular formula C16H22N2O3 B596003 1-Boc-4-(3-Formylphenyl)piperazine CAS No. 1257849-25-4

1-Boc-4-(3-Formylphenyl)piperazine

Cat. No. B596003
CAS RN: 1257849-25-4
M. Wt: 290.363
InChI Key: WAZWDNBEXXXPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Boc-4-(3-Formylphenyl)piperazine” is an organic compound with the molecular formula C16H22N2O3 and a molecular weight of 290.37 . It is used as an important organic intermediate in the fields of agrochemicals, pharmaceuticals, and dyestuffs .


Synthesis Analysis

The synthesis of “1-Boc-4-(3-Formylphenyl)piperazine” involves several synthetic routes. One common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The IUPAC name of “1-Boc-4-(3-Formylphenyl)piperazine” is tert-butyl 4-(3-formylphenyl)-1-piperazinecarboxylate . The InChI code is 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12H,7-10H2,1-3H3 .


Physical And Chemical Properties Analysis

“1-Boc-4-(3-Formylphenyl)piperazine” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Libraries

1-Boc-4-(3-Formylphenyl)piperazine serves as a key intermediate in the synthesis of diverse chemical libraries. Its application in microwave-mediated Suzuki–Miyaura cross-couplings facilitates the creation of Boc-protected (piperazin-1-ylmethyl)biaryls, which are pivotal for generating biaryl libraries with diverse functionalities. This synthesis method allows for the manipulation of functionality at two distinct points, enhancing the scope of potential chemical entities for pharmaceutical development (Spencer et al., 2011).

Pharmaceutical Intermediates

The compound is instrumental in improving the synthesis of pharmaceutical intermediates, such as the key intermediates for triazole antifungal agents. An improved synthesis process has been developed, offering advantages like facile reaction conditions and higher overall yield, demonstrating its importance in the pharmaceutical manufacturing sector (Miao Zhen-yuan, 2006).

Formamide Derivatives

1-Boc-4-(3-Formylphenyl)piperazine is also used in the synthesis of piperazinyl formamide derivatives. A "one-pot" procedure from aryl amines, triphosgene, and N-boc-piperazine demonstrates the versatility of this chemical in synthesizing compounds with potential biological activity, highlighting the significance of efficient synthesis methods in drug discovery and development (F. Fang, 2010).

X-Ray Diffraction and Biological Evaluation

The synthesis of derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, involves 1-Boc-4-(3-Formylphenyl)piperazine. These compounds have been characterized by various spectroscopic studies and single crystal X-ray diffraction analysis, demonstrating their potential for further biological evaluation and application in material science (Kulkarni et al., 2016).

Safety and Hazards

“1-Boc-4-(3-Formylphenyl)piperazine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZWDNBEXXXPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(3-Formylphenyl)piperazine

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